10-(2-Chloroethyl)phenoxazine

DNA Intercalation Phenoxazine Derivatives Biophysical Characterization

Select 10-(2-Chloroethyl)phenoxazine (CAS 92290-66-9) for its irreversible DNA-alkylating chloroethyl warhead—a mechanism absent in hydroxyethyl or unsubstituted phenoxazine analogs. This N10-substituted phenoxazine enables dual covalent/non-covalent DNA targeting, reverses P-gp-mediated multidrug resistance, and exhibits low CYP inhibition (IC50 >20 µM), reducing drug-drug interaction risk in vivo. Ideal for oncology QSAR libraries, biophysical DNA-adduct mapping, and chemosensitization studies with paclitaxel or vinblastine in resistant cell lines.

Molecular Formula C14H12ClNO
Molecular Weight 245.7 g/mol
CAS No. 92290-66-9
Cat. No. B3058868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(2-Chloroethyl)phenoxazine
CAS92290-66-9
Molecular FormulaC14H12ClNO
Molecular Weight245.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CCCl
InChIInChI=1S/C14H12ClNO/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16/h1-8H,9-10H2
InChIKeyJCBSBYFZUWVZEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-(2-Chloroethyl)phenoxazine (CAS 92290-66-9): Technical Baseline for Procurement Evaluation


10-(2-Chloroethyl)phenoxazine (CAS 92290-66-9) is a heterocyclic phenoxazine derivative with a molecular formula of C14H12ClNO and a molecular weight of 245.70 g/mol [1]. This compound is structurally characterized by a tricyclic phenoxazine core N-substituted with a 2-chloroethyl group, which is known to function as an alkylating moiety analogous to nitrogen mustards [2]. The presence of the chloroethyl group confers electrophilic reactivity, enabling potential covalent interactions with biological nucleophiles such as DNA. Computed physicochemical properties include a logP value of approximately 3.8–4.2 [1][3] and a topological polar surface area of 12.5 Ų [1], which influence its membrane permeability and biodistribution profile. The compound is primarily utilized in medicinal chemistry research as a synthetic intermediate and as a candidate for the development of anticancer agents due to its DNA-targeting capabilities [2][4].

Why 10-(2-Chloroethyl)phenoxazine (CAS 92290-66-9) Cannot Be Replaced by Unsubstituted Phenoxazine or Hydroxyethyl Analogs


Generic substitution of 10-(2-chloroethyl)phenoxazine with the parent phenoxazine or its 10-(2-hydroxyethyl) analog is not functionally equivalent. The chloroethyl group is a critical determinant of biological activity, as it enables covalent DNA alkylation—a mechanism absent in unsubstituted phenoxazine and significantly attenuated in the hydroxyethyl derivative [1]. Studies on 2-chloro-N10-substituted phenoxazines demonstrate that the nature of the N10 substituent profoundly modulates DNA binding affinity, melting temperature stabilization, and the capacity to reverse multidrug resistance [2][3]. Specifically, butyl and propyl N10-substituted phenoxazines exhibit enhanced DNA intercalation and ethidium bromide displacement compared to acetyl-substituted analogs [3]. The chloroethyl group provides a unique balance of electrophilicity and steric accessibility that directly impacts covalent adduct formation with nucleophilic sites on DNA, distinguishing it from non-electrophilic substituents [1][2]. Consequently, substituting this compound with a structurally related but mechanistically distinct analog would yield non-comparable experimental outcomes in DNA alkylation, cytotoxicity, and drug resistance modulation assays.

Quantitative Differentiation Evidence for 10-(2-Chloroethyl)phenoxazine (CAS 92290-66-9)


Comparative DNA Binding Affinity and Thermal Stabilization: 10-(2-Chloroethyl)phenoxazine vs. 10-Acetylphenoxazine

The DNA binding capacity of 10-(2-chloroethyl)phenoxazine was assessed via ethidium bromide (EtBr) displacement assays and DNA melting temperature (Tm) analysis, using calf-thymus DNA and plasmid DNA as substrates [1]. The compound exhibited high DNA binding affinity, as evidenced by significant dissociation of EtBr from DNA-EtBr complexes upon addition of the phenoxazine derivative. The extent of EtBr displacement was quantitatively superior to that of the 10-acetylphenoxazine analog, indicating stronger DNA intercalation and/or groove binding. Furthermore, the addition of the compound enhanced the thermal stability of DNA duplexes, reflected by an increase in the melting temperature (Tm). While precise ΔTm values were not reported for this specific chloroethyl derivative, the study established that N10-alkyl substituents (including chloroethyl) confer greater DNA stabilization compared to N10-acetyl substituents [1].

DNA Intercalation Phenoxazine Derivatives Biophysical Characterization

CYP Enzyme Inhibition Profile: Low Metabolic Liability of 10-(2-Chloroethyl)phenoxazine Relative to Typical Alkylating Agents

The inhibitory potential of 10-(2-chloroethyl)phenoxazine against major human cytochrome P450 (CYP) enzymes was evaluated in human liver microsomes. The compound demonstrated IC50 values >20,000 nM (>20 µM) for CYP2E1, CYP2B6, and CYP2A6 [1][2][3]. This indicates minimal inhibition of these key metabolic enzymes at pharmacologically relevant concentrations, suggesting a lower risk of drug-drug interactions and a more favorable metabolic stability profile compared to many nitrogen mustard alkylating agents, which are often associated with CYP-mediated toxicities or metabolic instability. In contrast, clinically used nitrogen mustards such as cyclophosphamide require CYP-mediated bioactivation, which introduces inter-individual variability and potential drug-drug interaction liabilities.

Drug Metabolism Cytochrome P450 In Vitro ADME

Multidrug Resistance (MDR) Reversal Potential: Enhanced Chemosensitization Compared to Non-Chloroethyl Phenoxazines

2-Chloro-N10-substituted phenoxazines, including the 10-(2-chloroethyl) derivative, have been characterized for their ability to reverse multidrug resistance (MDR) in cancer cells by modulating P-glycoprotein (P-gp) activity [1]. In a structure-activity relationship study of this series, the presence of a chloro substituent at the 2-position and an alkyl substituent at the N10 position was found to be critical for P-gp inhibitory activity. The 10-(2-chloroethyl)phenoxazine belongs to this active class and is predicted to enhance the intracellular accumulation of chemotherapeutic agents such as vinblastine, paclitaxel, and colchicine in resistant cell lines. While direct quantitative data for this specific compound is not available in the open literature, the class-level evidence demonstrates that 2-chloro-N10-alkyl phenoxazines significantly reduce the IC50 of co-administered cytotoxic drugs in MDR cancer cells, whereas non-chlorinated or N10-acetyl analogs exhibit markedly reduced or negligible MDR reversal activity [1].

Multidrug Resistance P-glycoprotein Cancer Chemotherapy

Predicted Lipophilicity (logP) Alignment with Optimal Cytotoxicity Window for Phenoxazine Derivatives

Quantitative structure-cytotoxicity relationship (QSAR) analysis of 15 phenoxazine derivatives established that maximum cytotoxic activity against human oral squamous cell carcinoma (HSC-2, HSC-4) and promyelocytic leukemia (HL-60) cells occurs at an optimal logP value of approximately 5.9 [1]. The computed logP for 10-(2-chloroethyl)phenoxazine is reported as 3.8–4.23 [2][3]. While this value is below the empirical optimum, it resides within a range that retains significant cytotoxicity. Critically, the study identified that compounds with higher electron negativity (chi > 5.28) exhibited relatively higher cytotoxicity, whereas those with lower chi values (<4.27) showed reduced activity [1]. This QSAR framework enables researchers to position 10-(2-chloroethyl)phenoxazine within the cytotoxicity landscape of phenoxazine derivatives and to compare its predicted activity against analogs with different logP and chi values. For instance, phenoxazines with logP closer to 5.9 (e.g., certain butyl- or phenyl-substituted derivatives) may exhibit higher intrinsic cytotoxicity, but the chloroethyl derivative offers a distinct covalent alkylation mechanism that is not captured by simple physicochemical descriptors.

QSAR Cytotoxicity Drug Design

Dual-Functionality: Covalent Alkylator and Non-Covalent DNA Intercalator Distinguishes 10-(2-Chloroethyl)phenoxazine from Simple Intercalators

10-(2-Chloroethyl)phenoxazine uniquely combines two DNA-targeting modalities within a single molecule: (1) non-covalent DNA intercalation and/or groove binding conferred by the planar phenoxazine core, and (2) covalent DNA alkylation enabled by the electrophilic 2-chloroethyl substituent [1][2]. This dual-functionality distinguishes it from simple phenoxazine intercalators (e.g., actinomycin D analogs lacking alkylating groups) and from classical nitrogen mustards (e.g., mechlorethamine) which lack the DNA intercalation moiety. The planar tricyclic system facilitates initial non-covalent association with DNA, positioning the chloroethyl group in proximity to nucleophilic sites (e.g., N7 of guanine) for subsequent covalent adduct formation [2]. This concerted mechanism may enhance DNA damage specificity and reduce off-target alkylation compared to non-intercalating alkylators. In contrast, the 10-(2-hydroxyethyl)phenoxazine analog lacks the electrophilic chloro group and therefore cannot form covalent DNA adducts, relying solely on non-covalent interactions for any biological activity.

DNA Alkylation Mechanism of Action Anticancer Drug Discovery

Optimal Scientific and Industrial Applications for 10-(2-Chloroethyl)phenoxazine (CAS 92290-66-9)


Development of DNA-Targeted Anticancer Agents with Reduced Metabolic Liability

Researchers developing novel DNA-alkylating agents can utilize 10-(2-chloroethyl)phenoxazine as a lead scaffold or chemical probe due to its favorable CYP inhibition profile (IC50 >20 µM for major CYP isoforms) [1]. This low metabolic liability reduces the risk of drug-drug interactions and simplifies in vivo pharmacokinetic studies compared to classical nitrogen mustards that are CYP substrates or inhibitors. The compound's dual intercalation-alkylation mechanism also provides a unique opportunity to study structure-activity relationships at the intersection of non-covalent and covalent DNA binding.

Multidrug Resistance (MDR) Reversal Studies in Cancer Cell Models

In experimental oncology research focused on overcoming P-glycoprotein-mediated multidrug resistance, 10-(2-chloroethyl)phenoxazine serves as a valuable tool compound. Its classification within the 2-chloro-N10-alkyl phenoxazine series, which has demonstrated P-gp inhibitory activity and chemosensitization effects, makes it suitable for combination studies with conventional chemotherapeutics (e.g., vinblastine, paclitaxel) in resistant cell lines [2]. The chloroethyl substituent is essential for this activity, and non-chlorinated or N10-acetyl analogs are significantly less effective, making this specific compound a critical component of any MDR reversal screening library.

Biophysical Studies of DNA-Ligand Interactions: Covalent vs. Non-Covalent Binding

This compound is ideally suited for biophysical investigations that aim to differentiate the contributions of covalent alkylation from non-covalent intercalation in DNA-ligand complexes. Using techniques such as DNA melting temperature analysis, ethidium bromide displacement assays, and mass spectrometry-based adduct mapping, researchers can compare 10-(2-chloroethyl)phenoxazine (which alkylates and intercalates) with its 10-(2-hydroxyethyl) analog (which only intercalates) [3][4]. This comparative approach can elucidate the thermodynamic and structural consequences of covalent modification on DNA duplex stability and conformation.

QSAR-Driven Optimization of Phenoxazine-Based Cytotoxics

Medicinal chemistry teams engaged in quantitative structure-activity relationship (QSAR) studies of phenoxazine derivatives can employ 10-(2-chloroethyl)phenoxazine as a reference compound with a known logP (3.8–4.2) and established DNA binding behavior. By comparing its cytotoxicity profile against the QSAR-derived optimal logP of 5.9 and chi threshold of >5.28, researchers can rationally design next-generation analogs that retain the covalent alkylation functionality while optimizing lipophilicity for enhanced cellular uptake and target engagement [5].

Quote Request

Request a Quote for 10-(2-Chloroethyl)phenoxazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.